molecular formula C4H10ClN B1214614 Pyrrolidine, hydrochloride CAS No. 25150-61-2

Pyrrolidine, hydrochloride

Cat. No. B1214614
CAS RN: 25150-61-2
M. Wt: 107.58 g/mol
InChI Key: FCLZCOCSZQNREK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine and its derivatives often involves catalytic processes or specific chemical reactions that enable the formation of this compound under controlled conditions. For example, the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as a key step, followed by debenzylation with hydrogen over palladium on carbon (Nechayev et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and varies depending on the specific compound being analyzed. The structure of pyridine betaine hydrochloride, for example, was determined by X-ray diffraction to be monoclinic, showcasing the detailed geometric configuration of such compounds (Szafran et al., 1997).

Chemical Reactions and Properties

Pyrrolidine compounds participate in a variety of chemical reactions, demonstrating their reactive nature and the ability to form complex structures. For instance, pyrrolidine reacts with aqueous hydrochloric acid to yield a mixture of trans and cis isomers of 2,5-di(pyrrol-2-yl)pyrrolidine, highlighting the stereochemical diversity in pyrrolidine synthesis through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides (Zhao et al., 1997).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For example, the crystal structure of bis(pyridine betaine) hydrochloride monohydrate reveals the formation of a centrosymmetric dimer featuring a strong hydrogen bond, which is significant for understanding the compound's stability and behavior in different environments (Xiao-ming & Mak, 1990).

Chemical Properties Analysis

The chemical properties of pyrrolidine hydrochloride, such as reactivity, acidity, and basicity, are defined by its molecular structure and functional groups. The reaction mechanism of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions illustrates the compound's catalytic capabilities and the role of its chemical properties in facilitating such reactions (Liu et al., 2014).

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • The outcomes obtained include the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • Pharmacotherapy

    • Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
    • The methods of application or experimental procedures involve the extraction of these alkaloids from various sources and their subsequent use in various pharmacological applications .
    • The outcomes obtained include the demonstration of these various biological activities through in vitro and in vivo studies .
  • Organic Synthesis

    • Pyrrolidine is used as a catalyst in organic synthesis reactions .
    • The methods of application or experimental procedures involve using pyrrolidine as a catalyst in various organic reactions .
    • The outcomes obtained include the successful synthesis of various organic compounds .
  • Pharmaceutical Synthesis

    • Pyrrolidine serves as an intermediate in pharmaceutical synthesis .
    • The methods of application or experimental procedures involve using pyrrolidine as an intermediate in the synthesis of various pharmaceutical compounds .
    • The outcomes obtained include the successful synthesis of various pharmaceutical compounds .
  • Solvent

    • Pyrrolidine is used as a solvent for organic and inorganic compounds .
    • The methods of application or experimental procedures involve using pyrrolidine as a solvent in various chemical reactions .
    • The outcomes obtained include the successful dissolution of various organic and inorganic compounds .
  • Polymerization

    • Pyrrolidine is used as an additive in polymerization reactions .
    • The methods of application or experimental procedures involve using pyrrolidine as an additive in various polymerization reactions .
    • The outcomes obtained include the successful synthesis of various polymers .
  • Antidiabetic and Anticancer Drugs

    • Pyrrolidine derivatives have been identified as potent α-glycosidase inhibitors . One such derivative, compound 54, is considered a potential starting point for new antidiabetic and anticancer drugs .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their subsequent testing for α-glycosidase inhibitory activity .
    • The outcomes obtained include the identification of potent α-glycosidase inhibitors that could potentially be developed into antidiabetic and anticancer drugs .
  • Antibacterial Activity

    • β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant antibacterial activity .
    • The methods of application or experimental procedures involve the synthesis of these alkaloids and their subsequent testing for antibacterial activity .
    • The outcomes obtained include the demonstration of significant antibacterial activity in Enterococcus faecalis-infected mice .
  • Anti-Hepatitis C Virus (HCV) Drug

    • Pyrrolidine analogs, like pibrentasvir, are used as anti-HCV drugs . They specifically inhibit NS5A, a protein that targets viral RNA replication and virion assembly .
    • The methods of application or experimental procedures involve the synthesis of these analogs and their subsequent testing for anti-HCV activity .
    • The outcomes obtained include the successful inhibition of HCV replication and assembly .

Safety And Hazards

Pyrrolidine is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage . It is recommended to work under a hood, avoid inhaling the substance/mixture, and avoid generating vapors/aerosols .

Future Directions

Pyrrolidine and its derivatives continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLZCOCSZQNREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-75-1 (Parent)
Record name Pyrrolidine, hydrochloride
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DSSTOX Substance ID

DTXSID00179826
Record name Pyrrolidine, hydrochloride
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Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, hydrochloride

CAS RN

25150-61-2
Record name Pyrrolidine, hydrochloride (1:1)
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Record name Pyrrolidine, hydrochloride
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Record name Pyrrolidine, hydrochloride
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Record name Pyrrolidine, hydrochloride
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Record name Pyrrolidine Hydrochloride
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Record name Pyrrolidine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
JS Beckmann, KB Siripurapu, JR Nickell… - … of Pharmacology and …, 2010 - ASPET
… A novel derivative of nor-lobelane, cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride … pyrrolidine hydrochloride (UKCP-111) and (2S,5S)-trans-di-(2-phenethyl)-pyrrolidine hydrochloride …
Number of citations: 35 jpet.aspetjournals.org
FF Blicke, CJ Lu - Journal of the American Chemical Society, 1955 - ACS Publications
Salts of the diphenylacetate, benzilate,/3-methyltropate and^-aminobenzoate of l-methyl-2-(hydroxymethyl)-pyrroiidine and also the hydrochloride and methobromide of (l-methyl-2-…
Number of citations: 30 pubs.acs.org
D Cosnier, P Duchenne-Marullaz, G Rispat… - … et de therapie, 1977 - europepmc.org
In dogs intravenous bepridil (2.5 mg/kg) increased coronary sinus blood flow and PVO2. Arterial pressure was briefly lowered, and heart rate was slowed in animals with intact or …
Number of citations: 89 europepmc.org
A Wodnicka, M DZIECIOL - Turkish Journal of Chemistry, 2005 - journals.tubitak.gov.tr
The synthesis of 2-[2-(3, 4, 5-trimethoxybenzoyloxy) ethyl] pyrrolidine hydrochloride was performed using 2-(2-hydroxyethyl) pyrrolidine as a starting material. Before the O-acylation …
Number of citations: 6 journals.tubitak.gov.tr
JF Cavalla, RA Selway, J Wax, L Scotti… - Journal of Medicinal …, 1962 - ACS Publications
… The ether extracts were dried (Na2SO<) then treated with an ethereal solution of hydrogen chloride to give ln-heptyl-2-methyl-3-phenyl-3-propionoxypyrrolidine hydrochloride as a white …
Number of citations: 4 pubs.acs.org
RV Heinzelman, BD Aspergren - Journal of the American …, 1953 - ACS Publications
Twenty-six phenylalkyl pyrrolidines havebeen preparedin which a variety of substituents havebeen placed in the ben-zene ring, in the alkyl side chain and in the pyrrolidine ring. …
Number of citations: 16 pubs.acs.org
T Gajda, A Zwierzak - Liebigs Annalen der Chemie, 1986 - Wiley Online Library
… zinc dust (3.3 g, 0.05 g at) was added in four portions to the solution of cis-3,4-dibromopyrrolidine hydrochloride 10a-c (0.01 mol) in absolute ethanol (70 ml) at 50C. A strongly …
LS Pillai, S Regidi, SD Varghese… - Drug development …, 2018 - Wiley Online Library
Breast cancer is the most common type of diagnosed cancers in women, difficult to treat, and has received international attention because of its aggressive nature and inherent drug …
Number of citations: 6 onlinelibrary.wiley.com
RC Fuson, CL Zirkle - Journal of the American Chemical Society, 1948 - ACS Publications
… These constants agree well with those of the free aminefrom 1ethyl-2-chloromethyl pyrrolidine hydrochloride. The picrate ofthe distilled amine was identical with that prepared from 1-…
Number of citations: 100 pubs.acs.org
L Wei, TM Makowski, JL Rutherford - Journal of Fluorine Chemistry, 2012 - Elsevier
… In conclusion, an efficient synthesis of 3,3-difluoro-pyrrolidine hydrochloride starting from the commercially available chlorodifluoroacetic acid (1) in about 40% overall yield was …
Number of citations: 6 www.sciencedirect.com

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